4-[Chloro(4-chlorophenyl)methyl]oxane
Description
Properties
IUPAC Name |
4-[chloro-(4-chlorophenyl)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWCWDNLIKYOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Chloro(4-chlorophenyl)methyl]oxane, a compound characterized by its unique chlorinated aromatic structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves chlorination reactions and the introduction of the oxane functional group. The synthetic pathway often utilizes starting materials that allow for regioselective substitutions, resulting in a compound with enhanced biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole , demonstrated significant inhibitory effects on glioblastoma cell lines. This compound exhibited low micromolar activity against the AKT2/PKBβ kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy . The EC50 values for this compound were approximately 20 μM against murine glioblastoma cells and 30 μM against patient-derived glioma cells, indicating potent anti-glioma activity while showing minimal cytotoxicity towards non-cancerous cells .
| Compound | EC50 (μM) | Target Kinase | Cell Line |
|---|---|---|---|
| Pyrano[2,3-c]pyrazole 4j | 20 (GL261) | AKT2/PKBβ | Murine Glioblastoma |
| Pyrano[2,3-c]pyrazole 4j | 30 (GBM6) | AKT2/PKBβ | Patient-Derived Glioma |
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this compound have been investigated for antimicrobial activity. A study on novel N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide derivatives revealed significant antibacterial properties against various pathogens. The introduction of chlorinated aromatic groups was found to enhance the antimicrobial efficacy of these compounds .
Case Study: In Vitro Evaluation
In a detailed evaluation of the biological activity of pyrano[2,3-c]pyrazole derivatives, researchers conducted extensive kinase profiling. Compound 4j showed specificity towards AKT2 with IC50 values of 12 μM and 14 μM against AKT1 and AKT2 respectively. This specificity suggests that modifications in the chlorinated aromatic structure can lead to selective inhibition of critical pathways in cancer cells .
Research Findings on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that the presence of chlorine atoms in the para position significantly improves both anticancer and antimicrobial activities. This finding underscores the importance of substituent positioning in optimizing biological activity .
Scientific Research Applications
The compound 4-[Chloro(4-chlorophenyl)methyl]oxane , with the CAS number 1342064-22-5 , is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and biochemistry.
Basic Information
- Molecular Formula : C₁₂H₁₄Cl₂O
- Molecular Weight : 245.14 g/mol
- Structure : The compound features a chlorinated phenyl group attached to a methylene bridge, which is further connected to an ether functional group. This unique structure contributes to its reactivity and versatility in various applications.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its chlorinated structure can enhance biological activity and modulate pharmacokinetics.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that chlorinated phenyl ethers can disrupt cell signaling mechanisms, leading to apoptosis in cancer cells.
Biochemical Applications
This compound serves as an organic buffer in biochemical assays. Its ability to stabilize pH levels makes it suitable for various biological experiments, particularly those involving enzyme reactions where pH fluctuations can affect activity.
Application Example
In enzyme kinetics studies, maintaining a stable pH is crucial for accurate measurements of reaction rates. This compound has been used effectively in such settings, providing reliable results across multiple trials.
Materials Science
The unique properties of this compound make it a candidate for developing advanced materials, including polymers and coatings.
Research Findings
Recent studies have explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength. The chlorinated groups improve the material's resistance to degradation under harsh environmental conditions.
Organic Synthesis
As a versatile scaffold, this compound is utilized in organic synthesis for the development of various derivatives. Its structure allows for easy modification, making it a valuable building block in synthetic chemistry.
Synthesis Example
Researchers have successfully synthesized novel compounds by modifying the chlorophenyl group, leading to derivatives with enhanced biological activities or improved material properties.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediate | Potential anticancer activity |
| Biochemical Research | Organic buffer for assays | Stabilizes pH in enzyme kinetics |
| Materials Science | Development of advanced materials | Enhances thermal stability and mechanical strength |
| Organic Synthesis | Building block for synthesizing derivatives | Facilitates creation of biologically active compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with 4-[Chloro(4-chlorophenyl)methyl]oxane:
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone ()
- Core Structure: Cyclopentanone.
- Substituents : 4-Chlorophenylmethyl group at position 5; two methyl groups at position 2.
- Key Differences: The cyclopentanone core lacks the oxygen heteroatom present in oxane, reducing polarity. This compound is a critical intermediate for metconazole, a fungicide, highlighting the role of chlorophenylmethyl groups in agrochemical activity .
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride ()
- Core Structure : Biphenyl.
- Substituents : 4-Chlorophenyl group and a methylamine hydrochloride group.
- Key Differences : The absence of a heterocyclic ring reduces steric hindrance compared to oxane derivatives. This compound’s applications likely focus on pharmaceuticals due to the amine functional group .
Methanone, (4-chlorophenyl)[4-[(4-chlorophenyl)methoxy]phenyl]- ()
- Core Structure: Diphenylmethanone.
- Substituents : Two 4-chlorophenyl groups linked via a ketone and ether bond.
Physicochemical Properties
| Property | This compound | 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone | [4-(4-Chlorophenyl)phenyl]methylamine HCl |
|---|---|---|---|
| Molecular Weight | ~263.15 (calculated) | 240.72 (calculated) | 254.16 |
| Polarity | Moderate (oxane oxygen) | Low (cyclopentanone) | Low (biphenyl) |
| Chlorine Atoms | 2 | 1 | 2 |
| Functional Groups | Ether, chloroalkyl | Ketone, chloroalkyl | Amine, chloroaryl |
Preparation Methods
Alkylation Approach Using Halogenated Precursors
A primary method involves the alkylation of an oxane derivative with a chlorinated benzyl halide or related electrophile under controlled conditions.
- A slurry of oxane derivative and potassium iodide in water is warmed under nitrogen atmosphere.
- Potassium hydroxide is added to generate the alkoxide intermediate.
- A chlorinated benzyl halide or acetal (e.g., 1,1-dimethoxy-1-(4-chlorophenyl)methyl chloride) is added.
- The mixture is heated to reflux (~100–105 °C) for several hours (3.5–4 hours).
- After reaction completion, the mixture is cooled, and an organic solvent such as toluene is added.
- The organic layer is separated, washed, and subjected to acid-base workup to precipitate the product.
- The solid is purified by washing with solvent mixtures (acetone-toluene-methanol) and dried.
This method provides a moderate to high yield (approximately 70–75%) of the chloromethylated oxane compound as a solid with well-defined melting points, indicating purity and identity.
Hydrolysis and Derivatization Route
An alternative approach involves the mild hydrolysis of ester or acetal precursors followed by chlorination:
- Starting from a related ester (e.g., fenofibrate derivatives), mild alkaline hydrolysis is conducted at 50–60 °C for 2–3 hours.
- The hydrolyzed intermediate is acidified and extracted.
- Subsequent chlorination or substitution reactions introduce the chloromethyl group onto the oxane ring.
- The product is isolated by precipitation and characterized by spectroscopic methods.
This route is advantageous for preparing intermediates that can be further functionalized into this compound derivatives and related compounds.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 35–105 °C | Controlled heating under nitrogen atmosphere |
| Reaction time | 3.5–4 hours | Sufficient for complete alkylation |
| Solvents | Water, toluene, acetone, methanol mixtures | Used for reaction medium and purification |
| Base | Potassium hydroxide (KOH) | Generates alkoxide intermediate |
| Additives | Potassium iodide (KI) | Facilitates halide exchange |
| Workup | Acid-base precipitation, washing | Ensures product purity |
| Yield | 70–75% | High yield after purification |
Purification and Characterization
- The crude product is filtered and washed with mixtures of acetone, toluene, and methanol to remove impurities.
- Air drying yields a white solid with melting points typically around 226–228 °C.
- Characterization is performed by melting point analysis and spectroscopic techniques (NMR, IR, MS) to confirm structure and purity.
Summary of Research Findings
- The alkylation method using potassium hydroxide and potassium iodide in aqueous media under nitrogen atmosphere is effective for synthesizing this compound with good yield and purity.
- Mild hydrolysis of related esters followed by chlorination offers an alternative synthetic route.
- Reaction parameters such as temperature, time, and solvent choice critically influence the yield and quality of the product.
- The product is stable and can be isolated as a crystalline solid suitable for further applications.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key for identifying substituent positions. For example:
- Chlorophenyl protons resonate at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz) .
- Oxane ring protons show splitting patterns (e.g., δ 3.5–4.0 ppm for axial/equorial H) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of Cl⁻) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, as seen in similar chromene derivatives .
What strategies can enhance regioselectivity in substitution reactions involving the oxane ring of this compound?
Advanced Research Question
Regioselectivity is influenced by steric hindrance and electronic effects of the chlorophenyl group.
- Experimental Design :
- Use bulky bases (e.g., LDA) to direct substitution to less hindered positions .
- Employ microwave-assisted synthesis to accelerate kinetically favored pathways .
- Analyze regiochemical outcomes via Hammett plots to correlate substituent effects with reaction rates .
How does the electron-withdrawing chloro group influence the reactivity of this compound in nucleophilic substitutions?
Basic Research Question
The Cl substituent decreases electron density at the benzylic position, enhancing susceptibility to nucleophilic attack.
-
Key Observations :
- SN2 reactions at the oxane’s C-Cl bond proceed 3–5× faster than non-chlorinated analogs .
- Hydrolysis rates (e.g., in aqueous NaOH) correlate with Cl’s inductive effect (pH-dependent) .
-
Table : Comparative Reactivity of Analogues
Compound Relative Rate (k) 4-[Cl(Ph)methyl]oxane 1.00 4-[H(Ph)methyl]oxane 0.22 4-[NO₂(Ph)methyl]oxane 1.85
What computational methods predict the stability and reactivity of this compound under varying pH conditions?
Advanced Research Question
- DFT/Molecular Dynamics :
- Calculate pKa of the oxane oxygen (predicted ~12.5) to assess protonation states .
- Simulate hydrolysis pathways using solvent models (e.g., COSMO-RS) to identify transition states .
- Case Study :
- At pH < 3, the oxane ring undergoes acid-catalyzed ring-opening to form diols.
- At pH 7–10, the compound remains stable, favoring intramolecular H-bonding .
How can researchers resolve discrepancies in biological activity data for this compound derivatives?
Advanced Research Question
Contradictions may stem from impurity profiles or assay variability .
- Best Practices :
- Characterize batches via HPLC-MS to quantify impurities (e.g., <0.1% for IC₅₀ studies) .
- Validate biological assays using positive controls (e.g., doxorubicin for cytotoxicity) .
- Apply QSAR models to differentiate structure-activity trends from noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
